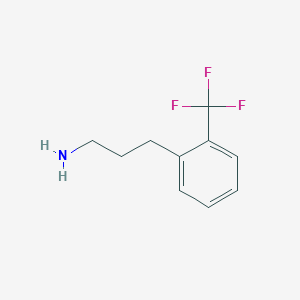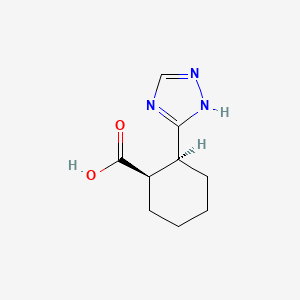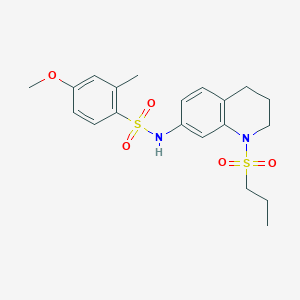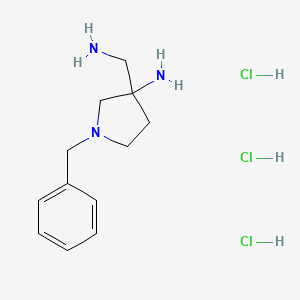![molecular formula C16H19N3O4S B2533695 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-65-8](/img/structure/B2533695.png)
2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a part of a series of original hybrid pyrrolidine-2,5-dione derivatives . These molecules were designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .
Synthesis Analysis
The synthesis of these compounds involves an optimized coupling reaction . The synthesis of thiophene derivatives involves heterocyclization of various substrates .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine-2,5-dione derivative, which is a part of a larger group of compounds with potent anticonvulsant properties .
科学的研究の応用
Synthesis and Characterization
- The compound has been involved in synthesis and characterization studies. For example, Talupur, Satheesh, and Chandrasekhar (2021) synthesized derivatives of thiophene-2-carboxamides and conducted antimicrobial evaluation and docking studies. This highlights the compound's role in synthetic chemistry and potential biomedical applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antifungal Activities
- A series of novel compounds, including derivatives of this chemical structure, were synthesized and examined for their antimicrobial activity against various pathogenic strains. Studies like those conducted by Altundas et al. (2010) indicate significant potential in combating bacterial and fungal infections (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Anticancer Activity
- Research on this compound extends into the realm of anticancer activity. Atta and Abdel‐Latif (2021) synthesized derivatives and tested them for cytotoxicity, demonstrating the compound's potential in developing cancer treatments (Atta & Abdel‐Latif, 2021).
Molecular Docking Studies
- The compound has been used in molecular docking studies, which are crucial for understanding the interaction between drugs and their targets. This is exemplified in the work of Davoodnia et al. (2009), where the reactions under microwave irradiation were investigated for the synthesis of thieno[2,3-d]pyrimidines (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Novel Syntheses and Applications
- The compound has also been the focus of novel syntheses and applications. For instance, Shams et al. (2011) designed and synthesized novel antimicrobial acyclic and heterocyclic dyes based on systems that included this compound. This demonstrates its versatility in applications beyond pharmaceuticals, extending to materials science (Shams, Mohareb, Helal, & Mahmoud, 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c17-15(23)14-9-4-2-1-3-5-10(9)24-16(14)18-11(20)8-19-12(21)6-7-13(19)22/h1-8H2,(H2,17,23)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNGEZAFEFDTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Isopropoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B2533614.png)
![2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2533615.png)

![5-{[(5-Chloro-2-methoxyphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2533617.png)
![N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2533618.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533619.png)


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2533623.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2533627.png)


